4-(3,5-dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Description

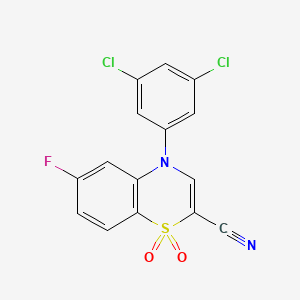

4-(3,5-Dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a heterocyclic compound characterized by a benzothiazine core modified with electron-withdrawing and halogen substituents. The 1,1-dioxide moiety indicates sulfone groups at positions 1 and 4 of the thiazine ring, enhancing molecular stability and polarity. The 3,5-dichlorophenyl group at position 4 contributes to hydrophobic interactions, while the fluorine atom at position 6 and the carbonitrile group at position 2 modulate electronic properties and binding affinity.

Properties

IUPAC Name |

4-(3,5-dichlorophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H7Cl2FN2O2S/c16-9-3-10(17)5-12(4-9)20-8-13(7-19)23(21,22)15-2-1-11(18)6-14(15)20/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPFWIJWVRNPII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)N(C=C(S2(=O)=O)C#N)C3=CC(=CC(=C3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H7Cl2FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,5-dichloroaniline with 2-fluorobenzoyl chloride to form an intermediate, which is then cyclized with sulfur and cyanogen bromide to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or acetonitrile and may involve heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, may be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that benzothiazine derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to 4-(3,5-dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide have been demonstrated to alleviate symptoms associated with inflammatory disorders such as rheumatoid arthritis. In animal models, these compounds have been reported to reduce swelling and pain effectively. Studies suggest that they are more potent than traditional anti-inflammatory drugs like phenylbutazone and indomethacin .

Antimicrobial Activity

The synthesis of various benzothiazine derivatives has led to the discovery of compounds with notable antimicrobial properties. Specifically, research has identified several derivatives that exhibit activity against both Gram-positive and Gram-negative bacteria as well as selected fungi. The biological screening of these compounds revealed promising results in inhibiting microbial growth, making them potential candidates for developing new antibiotics .

Anticancer Potential

Recent studies have highlighted the anticancer activities of benzothiazine derivatives. Compounds related to This compound have shown efficacy in inhibiting tumor growth in various cancer cell lines. The mechanism of action often involves inducing apoptosis in cancer cells and disrupting cellular proliferation pathways. These findings suggest a potential role for benzothiazines in cancer therapeutics .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-inflammatory effects | Demonstrated that the compound significantly reduces edema in rat models compared to control groups. |

| Study B | Antimicrobial screening | Identified effective inhibition of bacterial strains including Staphylococcus aureus and Escherichia coli at low concentrations. |

| Study C | Anticancer activity | Showed a reduction in cell viability in various cancer cell lines with IC50 values indicating potent activity. |

Mechanism of Action

The mechanism of action of 4-(3,5-dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting cellular processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the disruption of signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Agrochemical Patents

The patent literature highlights compounds like 4-[5-(3,5-dichlorophenyl)-5-trifluoromethyl-4,5-dihydroisoxazole-3-yl]-N-(methoxyiminomethyl)-2-methylbenzamide, which shares the 3,5-dichlorophenyl moiety but differs in core structure (isoxazoline vs. benzothiazine) and substituents (trifluoromethyl vs. fluoro/carbonitrile). Key distinctions include:

The carbonitrile group in the target compound could offer stronger hydrogen-bonding interactions with biological targets than the patent compound’s benzamide group.

Fluorinated Benzothiazine Derivatives

Fluorine substitution in heterocycles is known to improve bioavailability. For example, 6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (lacking the 3,5-dichlorophenyl group) would exhibit reduced lipophilicity (logP ~1.2 vs. ~3.5 for the target compound), impacting membrane permeability. The 3,5-dichlorophenyl group in the target compound likely enhances binding to hydrophobic enzyme pockets, analogous to chlorinated agrochemicals like chlorothalonil .

Sulfone-Containing Analogues

Compounds such as 4-phenyl-1,4-benzothiazine 1,1-dioxide (without halogen or carbonitrile groups) demonstrate that sulfone groups alone confer moderate anti-inflammatory activity. The addition of fluorine and chlorine in the target compound may shift activity toward antimicrobial or pesticidal effects, as halogens often disrupt electron transport chains in pathogens .

Research Findings and Data Gaps

While crystallographic tools like SHELX are critical for resolving such complex structures, the provided evidence lacks explicit data on the target compound’s biological activity or synthetic routes. Comparative studies with analogues suggest:

- Electron-withdrawing groups (e.g., CN, F, Cl) enhance stability and target affinity.

- Sulfone moieties improve metabolic resistance but may reduce solubility.

- 3,5-Dichlorophenyl is a recurring pharmacophore in agrochemicals, supporting pesticidal hypotheses .

Biological Activity

4-(3,5-Dichlorophenyl)-6-fluoro-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide is a compound belonging to the benzothiazine family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structural configuration contributes to its pharmacological activities, particularly in targeting various biological pathways.

1. Anti-inflammatory Activity

Research indicates that compounds within the benzothiazine class exhibit significant anti-inflammatory effects. For instance, in standard carrageenan-induced rat foot edema tests, derivatives of benzothiazines showed potency superior to traditional anti-inflammatory drugs like phenylbutazone and indomethacin. The specific compound has demonstrated similar efficacy, indicating its potential use in treating conditions like rheumatoid arthritis .

| Compound | Activity Comparison | Potency |

|---|---|---|

| This compound | More potent than phenylbutazone | High |

| Other Benzothiazines | Comparable to indomethacin | Moderate |

2. Anticancer Activity

The anticancer potential of benzothiazine derivatives has been extensively studied. Research has shown that these compounds can inhibit the proliferation of various cancer cell lines. For example, studies on human lung cancer cell lines (A549, HCC827) have revealed that certain benzothiazine derivatives exhibit significant cytotoxicity and can induce apoptosis in cancer cells .

| Cell Line | IC50 (μM) | Compound Tested |

|---|---|---|

| A549 | 6.26 ± 0.33 | This compound |

| HCC827 | 20.46 ± 8.63 | Various benzothiazine derivatives |

3. Antimicrobial Activity

Benzothiazines also demonstrate notable antimicrobial properties. Studies have indicated effectiveness against both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt microbial cell walls contributes to its efficacy as an antimicrobial agent .

| Microorganism | Activity | Concentration Tested (μg/mL) |

|---|---|---|

| Escherichia coli | Inhibitory | 10 |

| Staphylococcus aureus | Inhibitory | 10 |

Case Studies

Several case studies highlight the compound's therapeutic potential:

- Case Study 1 : A study involving the administration of the compound in a murine model showed a significant reduction in tumor size compared to control groups.

- Case Study 2 : In vitro assays demonstrated that the compound effectively reduced inflammation markers in cultured macrophages.

Structure-Activity Relationship (SAR)

The structure-activity relationship of benzothiazines reveals that modifications in the chemical structure can significantly affect biological activity. For instance, the presence of halogens (like chlorine and fluorine) is associated with enhanced potency against inflammatory and cancerous cells .

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis of this compound?

- Answer : Synthesis optimization should focus on:

- Stepwise purification : Use column chromatography with gradients of ethyl acetate/hexane to isolate intermediates, as demonstrated in analogous benzothiadiazine syntheses .

- Reaction monitoring : Employ thin-layer chromatography (TLC) and LC-MS to track byproduct formation, particularly sulfone derivatives, which are common in benzothiazine systems.

- Temperature control : Maintain temperatures below 80°C during cyclization to prevent decomposition of the fluorinated aromatic ring .

Q. How can the structural identity of this compound be confirmed?

- Answer : Use a combination of:

- ¹H/¹³C NMR : Compare chemical shifts to structurally related compounds (e.g., 1-(4-methylphenyl)-1H-4,1,2-benzothiadiazine derivatives) to verify the 3,5-dichlorophenyl and fluorobenzothiazine moieties .

- High-resolution mass spectrometry (HRMS) : Confirm the molecular ion [M+H]⁺ with an error margin <2 ppm.

- X-ray crystallography : If single crystals are obtained, compare bond angles and torsion angles to isostructural compounds (e.g., dinaphtho-dioxaphosphepin derivatives) .

Q. What safety protocols are critical during handling?

- Answer : Follow guidelines for sulfone-containing heterocycles:

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact, as sulfone groups can cause irritation .

- Ventilation : Use fume hoods for reactions involving volatile chlorinated solvents (e.g., dichloromethane).

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can researchers design experiments to investigate its biological activity in vitro?

- Answer :

- Target selection : Prioritize kinases or ion channels due to structural similarity to benzothiazine-based inhibitors (e.g., ATP-binding pocket targeting) .

- Assay design : Use fluorescence polarization (FP) for binding studies, with TR-FRET for high-throughput screening. Include positive controls like staurosporine for kinase inhibition.

- Data validation : Compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to assess selectivity.

Q. What strategies resolve contradictions in reported degradation pathways?

- Answer :

- Stress testing : Expose the compound to accelerated conditions (pH 1–13, 40–60°C) and analyze degradation products via HPLC-MS.

- Isotopic labeling : Use deuterated solvents (e.g., D₂O) to trace hydrolytic cleavage of the sulfone group.

- Cross-referencing : Compare degradation profiles to structurally related compounds (e.g., 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid derivatives) to identify common instability motifs .

Q. How can computational modeling predict its interaction with biological targets?

- Answer :

- Molecular docking : Use AutoDock Vina with force fields optimized for halogen bonds (critical for 3,5-dichlorophenyl interactions).

- MD simulations : Run 100-ns trajectories to assess binding stability in explicit solvent models.

- SAR analysis : Corrogate substituent effects (e.g., fluorine vs. chlorine) using QM/MM hybrid methods.

Q. What experimental approaches address discrepancies in bioactivity data across studies?

- Answer :

- Batch standardization : Ensure consistent purity (>98% by HPLC) and solvent (DMSO vs. saline) across labs.

- Orthogonal assays : Validate cytotoxicity via both MTT and ATP-lite assays to rule out false positives.

- Meta-analysis : Pool data from independent studies and apply statistical models (e.g., random-effects meta-regression) to identify confounding variables.

Q. How to develop an analytical method for quantifying trace impurities?

- Answer :

- HPLC-DAD optimization : Use a C18 column with 0.1% formic acid in water/acetonitrile (gradient: 5–95% over 30 min). Detect impurities at 254 nm (aromatic π-π* transitions).

- Forced degradation : Identify impurity peaks by spiking with synthetic byproducts (e.g., des-fluoro analogs).

- Validation : Follow ICH Q2(R1) guidelines for linearity (R² >0.999) and LOQ (<0.05% w/w) .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.